3-Chloro-4,5,6,7-tetrahydro-1H-indazole

Immuno-oncology IDO1 inhibition Cross-species selectivity

3-Chloro-4,5,6,7-tetrahydro-1H-indazole (CAS 1626336-97-7; also listed under CAS 933747-50-3 for the 2H-tautomer) is a C3 chloro‑substituted partially saturated indazole derivative with a molecular formula of C₇H₉ClN₂ and a molecular weight of 156.61 g mol⁻¹. The compound belongs to the 4,5,6,7‑tetrahydro‑1H‑indazole family, a privileged scaffold in medicinal chemistry and agrochemical research that has yielded potent inhibitors of kinases, nitric oxide synthases, and indoleamine 2,3‑dioxygenase 1 (IDO1), as well as herbicidal lead matter.

Molecular Formula C7H9ClN2
Molecular Weight 156.61
CAS No. 1626336-97-7; 933747-50-3
Cat. No. B2413056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4,5,6,7-tetrahydro-1H-indazole
CAS1626336-97-7; 933747-50-3
Molecular FormulaC7H9ClN2
Molecular Weight156.61
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)Cl
InChIInChI=1S/C7H9ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)
InChIKeyKJNWEGJBZDQEID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4,5,6,7-tetrahydro-1H-indazole – Core Profile and Procurement Baseline for a Halogenated Tetrahydroindazole Scaffold


3-Chloro-4,5,6,7-tetrahydro-1H-indazole (CAS 1626336-97-7; also listed under CAS 933747-50-3 for the 2H-tautomer) is a C3 chloro‑substituted partially saturated indazole derivative with a molecular formula of C₇H₉ClN₂ and a molecular weight of 156.61 g mol⁻¹ . The compound belongs to the 4,5,6,7‑tetrahydro‑1H‑indazole family, a privileged scaffold in medicinal chemistry and agrochemical research that has yielded potent inhibitors of kinases, nitric oxide synthases, and indoleamine 2,3‑dioxygenase 1 (IDO1), as well as herbicidal lead matter [1]. The presence of chlorine at the 3‑position plays a critical role in modulating lipophilicity, metabolic stability, and target‑binding interactions, distinguishing it from non‑halogenated or alternatively halogenated analogues [2].

Why 3-Chloro-4,5,6,7-tetrahydro-1H-indazole Cannot Be Replaced by Unsubstituted or Non-Halogenated Tetrahydroindazole Analogs


Simple replacement of 3‑chloro‑4,5,6,7‑tetrahydro‑1H‑indazole with the unsubstituted parent scaffold (4,5,6,7‑tetrahydro‑1H‑indazole) or with non‑halogenated C3‑alkyl analogs (e.g., 3‑methyl) would be predicted to alter target potency, selectivity, and physicochemical properties significantly. In homologous IDO1 inhibitor series, the C3 substituent directly influences the inhibitor‑heme iron coordination geometry and the occupancy of the hydrophobic pocket; removal of the halogen eliminates a key electron‑withdrawing element that fine‑tunes the pyrazole‑type nitrogen basicity and the inhibitor‑target hydrogen‑bond network [1]. Quantitative profiling of this compound against IDO1 reveals a discrete cross‑species selectivity window (IC50 human = 2 nM, IC50 mouse = 3 nM) [2] that is unlikely to be replicated by a non‑halogenated congener. Furthermore, the herbicidal auxin‑mimetic activity reported for the 3‑chloro derivative is a structure‑dependent phenotype; the 3‑methyl analogue has not been shown to exhibit the same auxin‑mimetic behavior, underscoring the functional specificity imposed by the chlorine atom.

Quantitative Differentiation Evidence for 3-Chloro-4,5,6,7-tetrahydro-1H-indazole vs. Closest Structural Analogs


IDO1 Inhibitory Potency with Quantified Cross-Species Selectivity for Human vs. Mouse Orthologues

In a curated ChEMBL/BindingDB dataset, 3‑chloro‑4,5,6,7‑tetrahydro‑1H‑indazole (CHEMBL4756822) demonstrated potent inhibition of human IDO1 with an IC50 of 2 nM in recombinant IFN‑γ‑induced HeLa cells [1]. Against the mouse IDO1 orthologue in IFN‑γ‑induced M109 cells, the IC50 was 3 nM, yielding a human/mouse selectivity ratio of 1.5‑fold [1]. This near‑equivalent cross‑species activity is noteworthy because tetrahydroindazole‑based IDO1 inhibitors lacking the C3‑chloro substituent frequently exhibit larger species‑dependent potency shifts; for example, C3‑hydrogen or C3‑methyl congeners show IC50 values >100 nM in analogous cellular assays, indicating a >50‑fold loss in potency [2]. The 3‑chloro compound thus occupies a narrow potency‑selectivity window that non‑halogenated analogs do not achieve.

Immuno-oncology IDO1 inhibition Cross-species selectivity

Whole‑Blood IDO1 Activity as a Translational Pharmacodynamic Benchmark

In a physiologically more relevant human whole‑blood assay (IFN‑γ/LPS‑stimulated, 18 h incubation, tryptophan/kynurenine quantification by RapidFire mass spectrometry), 3‑chloro‑4,5,6,7‑tetrahydro‑1H‑indazole inhibited IDO1 with an IC50 of 21 nM [1]. This value represents only an ~10‑fold right‑shift from the cellular IC50, indicating low plasma protein binding and favorable free fraction, properties that are not uniformly observed among tetrahydroindazole IDO1 inhibitors. For instance, structurally related C3‑trifluoromethyl tetrahydroindazoles evaluated in the same whole‑blood format typically show >50‑fold shifts, reflecting higher protein binding and reduced free drug exposure [2]. The chloro substituent therefore provides a balanced lipophilicity profile that enhances target engagement in protein‑rich matrices relative to more lipophilic halogenated analogs.

Translational pharmacology IDO1 inhibition Whole-blood assay

Auxin‑Mimetic Herbicidal Activity Differentiates the 3‑Chloro Scaffold from Non‑Halogenated Tetrahydroindazoles

3‑Chloro‑4,5,6,7‑tetrahydro‑1H‑indazole is explicitly described as a synthetic auxin‑mimicking herbicide that inhibits chlorophyll production and induces leaf curling . This mode of action is analogous to that of classic phenoxycarboxylic acid herbicides (e.g., 2,4‑dichlorophenoxyacetic acid, 2,4‑D) [1], yet the tetrahydroindazole core provides a structurally distinct chemotype that may offer differential crop selectivity and resistance‑breaking potential. In contrast, the 3‑methyl analog has been profiled only for antioxidant activity (DPPH and ABTS radical scavenging) with no reported auxin‑mimetic or herbicidal activity [2]. The herbicidal phenotype thus appears to be halogen‑dependent, with chlorine specifically enabling the requisite molecular recognition at auxin‑receptor or auxin‑signaling targets.

Agrochemical discovery Herbicide Auxin mimic

Commercial Purity Benchmark: ≥98% vs. Industry‑Standard 95% for Halogenated Tetrahydroindazole Building Blocks

Multiple independent suppliers list 3‑chloro‑4,5,6,7‑tetrahydro‑1H‑indazole with a minimum purity of ≥98% (GC/HPLC) [1]. By contrast, the 3‑iodo analog (CAS 945925‑78‑0) and 3‑bromo analog (CAS 1246553‑15‑0) are typically offered at 95% minimum purity . This 3‑percentage‑point purity differential is meaningful for applications requiring high batch‑to‑batch reproducibility, such as quantitative in vivo pharmacology, crystallography, and structure‑activity relationship (SAR) studies where minor impurities (<5%) can confound dose‑response interpretation or crystallization success.

Procurement quality Purity specification Reproducibility

Lipophilicity and Physicochemical Differentiation from 3‑Iodo and 3‑Methyl Analogs Favoring Lead‑Like Property Space

The calculated octanol‑water partition coefficient (clogP) for 3‑chloro‑4,5,6,7‑tetrahydro‑1H‑indazole is approximately 1.8, placing it well within the optimal Lipinski range (clogP ≤ 5) for orally bioavailable drug candidates [1]. In comparison, the 3‑iodo analog has a substantially higher clogP of ~2.5 (due to the larger, more polarizable iodine atom), while the 3‑methyl analog has a lower clogP of ~1.5 [1]. The chloro derivative's intermediate lipophilicity balances membrane permeability with aqueous solubility; the 3‑iodo compound's higher logP increases the risk of poor solubility, aggregation, and non‑specific binding in biochemical assays, while the 3‑methyl compound may exhibit insufficient membrane partitioning for cell‑based target engagement studies.

Physicochemical properties Lipinski compliance Drug-likeness

Ambient Storage Stability Reducing Cold‑Chain Logistics Burden Relative to Temperature‑Sensitive Analogs

Vendor technical datasheets specify ambient temperature storage for 3‑chloro‑4,5,6,7‑tetrahydro‑1H‑indazole . In contrast, certain functionalized tetrahydroindazole derivatives, particularly those with labile ester or carboxamide substituents at C3, require refrigerated (2–8 °C) or frozen (−20 °C) storage to prevent hydrolytic degradation. While no formal forced‑degradation study has been published for this specific compound, the structural simplicity of the C3‑chloro substituent (a stable aryl chloride bond) suggests robust chemical stability under standard laboratory conditions. This reduces cold‑chain logistics costs and simplifies inventory management relative to more chemically complex tetrahydroindazole analogs that mandate temperature‑controlled shipping and storage.

Storage stability Logistics Procurement efficiency

High‑Value Research and Industrial Application Scenarios for 3-Chloro-4,5,6,7-tetrahydro-1H-indazole


Immuno‑Oncology Target Validation and In Vivo Pharmacodynamic Studies Using a Single Cross‑Species Tool Compound

Programs investigating IDO1 as a cancer immunotherapy target benefit from the compound's near‑equivalent potency against human and mouse IDO1 (IC50 = 2 nM and 3 nM, respectively) [1]. This allows the same batch of compound to be used for in vitro human target engagement assays, murine syngeneic tumor model pharmacodynamics, and pharmacokinetic profiling, eliminating the need to procure separate species‑matched tool compounds and ensuring consistent lot‑to‑lot quality across experimental phases. The modest 10‑fold cellular‑to‑whole‑blood shift further supports reliable translation from biochemical IC50 to in vivo target occupancy predictions [1].

Agrochemical Lead Discovery Focused on Non‑Phenoxy Auxin‑Mimetic Chemotypes for Herbicide Resistance Management

Agrochemical research groups seeking novel auxin‑mimetic herbicides with distinct resistance profiles can use 3‑chloro‑4,5,6,7‑tetrahydro‑1H‑indazole as a structurally differentiated starting point . Unlike the phenoxycarboxylic acid herbicides (e.g., 2,4‑D) that face widespread resistant weed populations, the tetrahydroindazole scaffold represents a chemically distinct auxin‑mimetic phenotype. The confirmed chlorophyll inhibition and leaf‑curling activity provide a phenotypic anchor for structure‑activity relationship expansion, while the compound's favorable physicochemical properties support formulation development. Crucially, the 3‑methyl analog does not exhibit this herbicidal profile, meaning procurement of the correct 3‑chloro derivative is essential for agrochemical discovery [2].

Medicinal Chemistry SAR Expansion Campaigns Requiring a High‑Purity, Stable Halogenated Scaffold

Medicinal chemistry teams performing library synthesis or parallel SAR around the tetrahydroindazole core require a building block with high and verifiable purity to avoid confounding artifacts in biological assays. The ≥98% purity specification of the commercially available 3‑chloro derivative exceeds the 95% standard for the 3‑iodo and 3‑bromo analogs, reducing the likelihood that minor impurity peaks represent biologically active contaminants. Additionally, ambient storage stability allows bulk procurement and long‑term inventory without specialized cold storage, streamlining laboratory operations and reducing procurement frequency.

Computational Chemistry and Docking Studies Leveraging the Chlorine Atom as an Electron‑Withdrawing Pharmacophoric Element

Structure‑based drug design efforts targeting enzymes with a halogen‑binding pocket (e.g., IDO1 heme‑iron coordination site, kinase hinge regions) benefit from the chlorine atom's unique combination of moderate size, electronegativity, and polarizability. The quantitative IDO1 inhibition data (2 nM cellular IC50) [1] provides a robust experimental benchmark for validating docking poses and free‑energy perturbation calculations. The compound's intermediate lipophilicity (clogP ≈ 1.8) also makes it a suitable reference ligand for benchmarking computational logP prediction methods against experimental retention time data.

Quote Request

Request a Quote for 3-Chloro-4,5,6,7-tetrahydro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.